molecular formula C5H14AsO+ B1203914 Arsenocholine CAS No. 39895-81-3

Arsenocholine

Cat. No. B1203914
CAS RN: 39895-81-3
M. Wt: 165.09 g/mol
InChI Key: ORLOBEXOFQEWFQ-UHFFFAOYSA-N
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Description

Arsenocholine is an organoarsenic compound found in nature, particularly in many marine organisms . It is produced biologically and is metabolized by numerous organisms . Arsenocholine is considered non-toxic and is often found in marine foods such as fish and algae .


Synthesis Analysis

The synthesis of Arsenocholine is not fully understood, but it is known to arise via methylation processes . High-performance liquid chromatography (HPLC) is used to separate the species coupled to an ICP-DRC-MS to detect the arsenic species .


Chemical Reactions Analysis

Arsenocholine is part of a group of organoarsenic compounds that arise via methylation processes . The exact chemical reactions involving Arsenocholine are not fully elucidated in the search results.

Scientific Research Applications

  • Cholinergic Ligand Properties : Arsenocholine has been identified as a cholinergic ligand, demonstrating binding abilities to both nicotinic and muscarinic receptors in rat medulla-pons and rat cerebral cortex. It is also an alternative substrate for choline acetyltransferase and acetylcholinesterase, indicating its role in neurotransmission (Hedlund et al., 1982).

  • Metabolism in Animals : Research has shown that arsenocholine is almost completely absorbed from the gastrointestinal tract in mice and rats. The main urinary metabolite identified was arsenobetaine, suggesting its significant role in the metabolism of arsenocholine in these animals (Marafante et al., 1984).

  • Ecophysiologically Important Role : Arsenocholine has been linked to the production of arsenobetaine, an organoarsenical compound with a protective function against high osmolarity and extreme growth temperatures in microbial ecosystems (Hoffmann et al., 2018).

  • Toxicity and Metabolism in Mice : The acute toxicity of arsenocholine was investigated in mice. It was found that arsenocholine is rapidly excreted in urine after biotransformation, mainly into arsenobetaine (Kaise et al., 1992).

  • Microbial Conversion to Arsenobetaine : Studies have demonstrated that microorganisms play a role in converting arsenocholine to arsenobetaine, indicating its importance in the arsenic cycle in marine ecosystems (Hanaoka et al., 1992).

  • Methylating Agent in Chick : Arsenocholine was found to be relatively ineffective as a methylating agent for homocysteine in chicks, indicating a lesser role in certain biological processes (Almquist & Jukes, 1942).

  • Acute Immunotoxicity in Mice : In vivo studies have shown that arsenocholine exhibits weak but significant immunotoxicity in mice, suggesting its potential impact on immune system functions (Sakurai et al., 2005).

  • Quantitative Determination in Aquatic Organisms : A method for the qualitative and quantitative analysis of arsenocholine in aquatic organisms has been developed, indicating its presence and potential metabolic pathways in these ecosystems (Christakopoulos et al., 1988).

Future Directions

The current progress of Arsenocholine research is towards understanding its origin, function, and the putative pathways for its biosynthesis . More studies are required to confirm or refute these findings . The complete isolation of arsenic compounds is challenging, therefore, a simple and frequent method is necessary for the analysis of arsenic species in various matrices .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)arsanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLOBEXOFQEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14AsO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873153
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arsenocholine

CAS RN

39895-81-3
Record name Arsenocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39895-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARSENOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arsenocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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